molecular formula C18H27N3O2 B8499340 tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B8499340
M. Wt: 317.4 g/mol
InChI Key: OGYJGPMUFZPULG-UHFFFAOYSA-N
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Description

tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a pyridine ring and a diazaspirodecane moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the formation of the spirocyclic structure through cyclization reactions. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the diazaspirodecane moiety, potentially reducing imine groups to amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its spirocyclic structure can mimic natural substrates, making it useful in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the diazaspirodecane moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate lies in its combination of a pyridine ring and a diazaspirodecane moiety. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-13-9-18(14-21)7-11-20(12-8-18)15-6-4-5-10-19-15/h4-6,10H,7-9,11-14H2,1-3H3

InChI Key

OGYJGPMUFZPULG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium t-butylate (5.4 mmol, 3.0 eq.) was added to a stirred mixture of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (1.8 mmol, 1.0 eq.) and 2-bromopyridine (1.8 mmol, 1.0 eq.) in toluene (30 ml) and the reaction mixture was degassed with N2 for 15-20 min. BINAP (0.108 mmol, 0.06 eq.) and Pd(OAc)2 (0.036 mmol, 0.02 eq.) were added and the reaction mixture obtained is heated at 120° C. for 12 h. The reaction mixture was filtered over Celite and the filtrate was concentrated in vacuo in order to obtain the crude product, which was purified by column chromatography (silica gel, 30% ethyl acetate in hexane). Yield: 69%
[Compound]
Name
Sodium t-butylate
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
1.8 mmol
Type
reactant
Reaction Step One
Quantity
1.8 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.108 mmol
Type
reactant
Reaction Step Two
Quantity
0.036 mmol
Type
catalyst
Reaction Step Two
Yield
69%

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